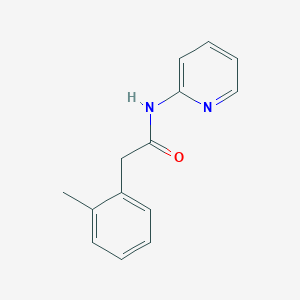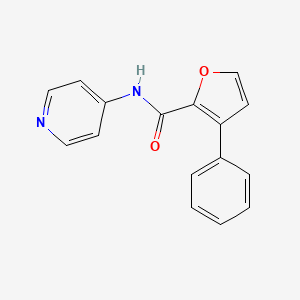
4-Methyl-7-(pyridin-2-ylmethoxy)chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-7-(pyridin-2-ylmethoxy)chromen-2-one, also known as LY-294002, is a chemical compound that is commonly used in scientific research for its ability to inhibit the activity of phosphatidylinositol 3-kinase (PI3K). This enzyme plays a crucial role in the regulation of cell growth, survival, and metabolism, making it a target for the development of new drugs and therapies for a wide range of diseases, including cancer, diabetes, and cardiovascular disorders.
作用机制
4-Methyl-7-(pyridin-2-ylmethoxy)chromen-2-one works by binding to the ATP-binding pocket of PI3K, preventing the enzyme from phosphorylating its downstream targets. This leads to a decrease in the activation of Akt and mTOR, which are key regulators of cell growth and survival. By inhibiting PI3K, 4-Methyl-7-(pyridin-2-ylmethoxy)chromen-2-one can induce apoptosis and inhibit the proliferation of cancer cells, making it a promising candidate for cancer therapy.
Biochemical and Physiological Effects:
4-Methyl-7-(pyridin-2-ylmethoxy)chromen-2-one has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and modulation of insulin signaling and glucose metabolism. It has also been shown to have anti-inflammatory effects, making it a potential therapy for inflammatory disorders such as rheumatoid arthritis.
实验室实验的优点和局限性
One of the main advantages of 4-Methyl-7-(pyridin-2-ylmethoxy)chromen-2-one is its specificity for PI3K, making it a valuable tool for studying the role of this enzyme in various cellular processes. However, its potency and selectivity can vary depending on the cell type and experimental conditions, which can affect the interpretation of results. In addition, 4-Methyl-7-(pyridin-2-ylmethoxy)chromen-2-one can have off-target effects on other kinases, which can complicate data interpretation.
未来方向
There are several future directions for the use of 4-Methyl-7-(pyridin-2-ylmethoxy)chromen-2-one in scientific research. One area of interest is the development of more potent and selective inhibitors of PI3K, which could have greater therapeutic potential. Another area of research is the identification of biomarkers that can predict response to PI3K inhibitors, which could improve patient selection for clinical trials. Finally, the combination of PI3K inhibitors with other targeted therapies is an active area of investigation, with the potential to improve treatment outcomes in cancer and other diseases.
合成方法
The synthesis of 4-Methyl-7-(pyridin-2-ylmethoxy)chromen-2-one involves several steps, starting with the reaction of 2-hydroxybenzaldehyde with 2-methylpyridine to form 2-(2-methylpyridin-4-yl)phenol. This intermediate is then reacted with 4-chloro-7-hydroxycoumarin in the presence of a base to yield 4-Methyl-7-(pyridin-2-ylmethoxy)chromen-2-one. The synthesis process has been optimized over the years to improve yields and reduce costs, making it a viable option for large-scale production.
科学研究应用
4-Methyl-7-(pyridin-2-ylmethoxy)chromen-2-one has been widely used in scientific research to study the role of PI3K in various cellular processes. It has been shown to inhibit the growth and proliferation of cancer cells by blocking the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer. In addition, 4-Methyl-7-(pyridin-2-ylmethoxy)chromen-2-one has been used to investigate the role of PI3K in insulin signaling and glucose metabolism, providing insights into the pathogenesis of diabetes and potential therapeutic targets.
属性
IUPAC Name |
4-methyl-7-(pyridin-2-ylmethoxy)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-11-8-16(18)20-15-9-13(5-6-14(11)15)19-10-12-4-2-3-7-17-12/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFXWZKDQTHLGQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-7-(pyridin-2-ylmethoxy)chromen-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(3-fluoro-4-methylphenyl)methanone](/img/structure/B7471090.png)
![2-[(4-Methylpiperidin-1-yl)methyl]-1,3-benzoxazole](/img/structure/B7471096.png)
![4-Methoxy-3-[(1-methylpyrazol-3-yl)sulfamoyl]benzoic acid](/img/structure/B7471115.png)
![2-[[5-(Acetamidomethyl)thiophen-2-yl]sulfonylamino]benzoic acid](/img/structure/B7471119.png)


![N-[(2S)-1-oxo-1-[(4-pyridin-2-yl-1,3-thiazol-2-yl)amino]propan-2-yl]furan-2-carboxamide](/img/structure/B7471140.png)



![N-[2-(dimethylamino)phenyl]-3-iodobenzamide](/img/structure/B7471171.png)


